molecular formula C11H15N3S B1483495 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098041-74-6

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1483495
CAS No.: 2098041-74-6
M. Wt: 221.32 g/mol
InChI Key: HHWUISHVFNLFSN-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a 1-ethyl substituent, a thiophen-3-yl group at the 3-position, and an ethanamine side chain at the 5-position. Pyrazole cores are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity. The ethanamine chain may contribute to solubility and serve as a handle for further functionalization .

Properties

IUPAC Name

2-(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-14-10(3-5-12)7-11(13-14)9-4-6-15-8-9/h4,6-8H,2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWUISHVFNLFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine is a novel organic compound that integrates a pyrazole ring with a thiophene moiety, linked to an ethyl amine group. This unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The compound's biological profile is informed by the known activities of similar pyrazole and thiophene derivatives, which have been widely studied for their therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound can be expressed as C₁₁H₁₃N₃S, with a molecular weight of approximately 223.31 g/mol. The presence of the pyrazole and thiophene rings enhances the compound's reactivity and interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

1. Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds like this compound could potentially inhibit the growth of various pathogens. For instance, related compounds have demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

2. Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory effects. The structural components of this compound may contribute to modulating inflammatory pathways, making it a candidate for further research in inflammatory diseases .

3. Anticancer Potential
The interaction of heterocyclic compounds with specific enzymes and receptors has been linked to anticancer activity. The unique structure of this compound suggests it may inhibit tumor growth or induce apoptosis in cancer cells through mechanisms similar to other pyrazole derivatives .

The biological activity of this compound likely involves interactions with various molecular targets:

Molecular Targets:
The compound may interact with enzymes, receptors, or other proteins, leading to diverse biological effects such as enzyme inhibition or receptor modulation .

Pathways Involved:
Potential pathways include modulation of signaling cascades involved in inflammation and cell proliferation, as well as interference with microbial metabolism .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name Pyrazole Substituents Key Structural Differences Molecular Weight (g/mol)
Target Compound 1-Ethyl, 3-(thiophen-3-yl) Reference ~221.3 (estimated)
3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine 1-(Thiophen-2-yl)ethyl, 3-methyl Thiophene position (2-yl vs. 3-yl), methyl vs. ethyl ~219.3
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 3-Methylthiophen-2-ylmethyl Methylated thiophene, different linker 193.27
2-((1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methoxy)ethan-1-amine 3-Trifluoromethyl, methoxy-ethylamine CF3 (electron-withdrawing) vs. thiophene ~293.3
2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)ethan-1-amine 3-Cyclopropyl, 1-methyl Cyclopropyl (rigid) vs. thiophene 165.24

Key Observations :

  • Thiophene Position: The 3-yl substitution in the target compound vs. 2-yl in analogs (e.g., ) may alter electronic properties and binding interactions.
  • Substituent Effects : The trifluoromethyl group in enhances electrophilicity, contrasting with the electron-rich thiophene in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Methyl-1-[1-(thiophen-2-yl)ethyl]-1H-pyrazol-5-amine 2-((1-Ethyl-3-CF3)-methoxy)ethan-1-amine
Rotatable Bonds 4 (ethyl + ethanamine) 5 (thiophen-2-yl ethyl + methyl) 3 (methoxy linker)
Polar Surface Area (Ų) ~50 (amine + thiophene) ~45 ~40 (CF3 reduces H-bonding)
Predicted Bioavailability Moderate (PSA ≤ 140 Ų, ≤10 rotatable bonds) Moderate High (lower PSA)

Implications :

  • The target compound’s polar surface area (~50 Ų) and rotatable bond count (4) align with criteria for moderate oral bioavailability in rats .
  • Analogs with trifluoromethyl groups (e.g., ) may exhibit higher membrane permeability due to reduced PSA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine

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